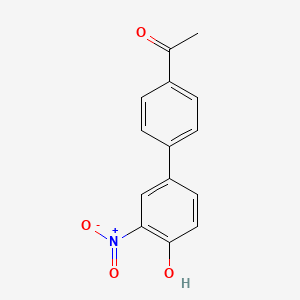
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine, also known as NCDI, is an organosilicon compound that has been widely used in a variety of scientific research applications. It is a colorless, volatile liquid, and is an amine derivative of the cyclopentadiene family. NCDI has been found to be a useful reagent in organic synthesis, and has been used in a variety of biological and biochemical studies.
Scientific Research Applications
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent to synthesize a variety of compounds, including heterocyclic compounds, and has also been used in the synthesis of organometallic complexes. It has been used in the preparation of polymers, and has been used in the preparation of pharmaceuticals. N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine has also been used in biochemical studies, including the study of enzyme-catalyzed reactions and the study of the structure and function of proteins.
Mechanism of Action
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine acts as a Lewis base, and can interact with Lewis acids to form complexes. It can also form hydrogen bonds with other molecules, and can interact with other molecules through van der Waals forces. It can also interact with metal ions, and can form complexes with them.
Biochemical and Physiological Effects
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine has been found to be non-toxic and non-irritating, and has been found to be safe for use in laboratory experiments. It has been found to be non-mutagenic and non-carcinogenic, and has been found to be non-sensitizing. It has been found to have no significant effects on the reproductive system, and has been found to have no significant effect on the central nervous system.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine in laboratory experiments is that it is a relatively inexpensive reagent, and is easily obtained from commercial sources. It is also a non-toxic and non-irritating compound, and is safe for use in laboratory experiments. The main limitation of using N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine is that it is a volatile liquid, and must be handled with care.
Future Directions
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine has a wide range of potential applications in scientific research. It can be used in organic synthesis to synthesize a variety of compounds, and can be used in the preparation of polymers and pharmaceuticals. It can also be used in biochemical studies, such as the study of enzyme-catalyzed reactions and the study of the structure and function of proteins. It can also be used in the development of new drugs, and can be used in the development of new materials. In addition, N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine can be used in the development of new catalysts, and can be used to study the interactions between molecules. Finally, N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine can be used to study the effects of different environmental conditions on biological systems, and can be used to study the effects of different compounds on biological systems.
Synthesis Methods
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine can be synthesized from cyclopentadiene and dimethylsilyl chloride, which can be easily obtained from commercial sources. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually performed at room temperature. The reaction is exothermic, and the reaction time is usually short. The yield of the reaction is usually high, and the product is a colorless liquid.
properties
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NSi/c1-9(2)11-12(3,4)10-7-5-6-8-10/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYQQBQHLKASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N[Si](C)(C)C1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



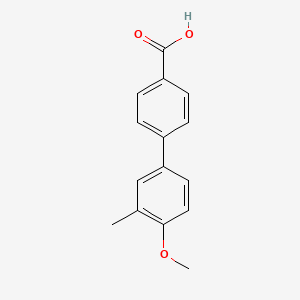
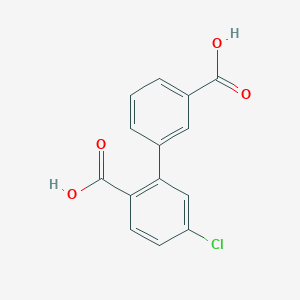

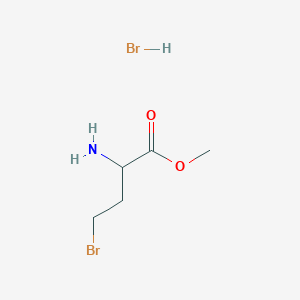

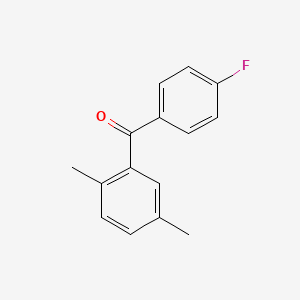
![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)
